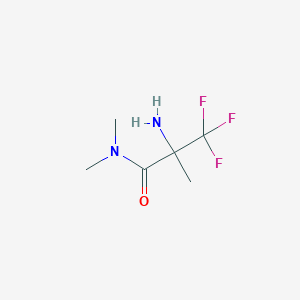![molecular formula C14H9F3N2O2 B2957797 3-(4-Methoxyphenyl)-6-(trifluoromethyl)isoxazolo[4,5-b]pyridine CAS No. 339106-71-7](/img/structure/B2957797.png)
3-(4-Methoxyphenyl)-6-(trifluoromethyl)isoxazolo[4,5-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(4-Methoxyphenyl)-6-(trifluoromethyl)isoxazolo[4,5-b]pyridine” is a complex organic molecule. It contains a methoxyphenyl group, a trifluoromethyl group, and an isoxazolo[4,5-b]pyridine group .
Synthesis Analysis
The synthesis of such compounds often involves several steps, including the formation of the isoxazolo[4,5-b]pyridine core, and the introduction of the methoxyphenyl and trifluoromethyl groups .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the isoxazolo[4,5-b]pyridine core .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The trifluoromethyl group, for example, is known for its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific structure, including factors such as its polarity, solubility, and stability .Applications De Recherche Scientifique
Chemical Synthesis and Reactions
- Synthesis of Pyridine Derivatives : The compound has been used in the synthesis of pyridine derivatives. For example, 3-(4-Methoxyphenyl)aminoisoxazol-5(2H)-ones, when substituted on nitrogen with a nitropyridine group, react with triethylamine to give imidazo[1,2-a]pyridines and indoles. This synthesis process is significant in creating new chemical entities with potential applications in medicinal chemistry (Khalafy, Setamdideh, & Dilmaghani, 2002).
X-ray Powder Diffraction Studies
- Structural Analysis : X-ray powder diffraction has been utilized to analyze structures containing similar chemical frameworks. For instance, the structure of 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, a key intermediate in synthesizing apixaban, an anticoagulant, has been studied. This demonstrates the utility of these compounds in understanding the crystallography of complex organic molecules (Wang et al., 2017).
Molecular Structure and Ligand Synthesis
- Ligand Development : The compound is instrumental in developing new ligands. In a study, heterocyclic ligands like bis-phenol-pyridine and bis-phenol-pyrazole have been synthesized and structurally analyzed. The molecular structures of related compounds, including 2,6-bis-(2′-methoxyphenyl)pyridine, provide insights into their potential applications in coordination chemistry and catalysis (Silva et al., 1997).
Photophysical Properties
- Optical and Photophysical Studies : The photophysical properties of related pyridine derivatives have been explored. In one study, the photochromism of various 2- and 3-(phenylazo)pyridine derivatives was investigated, revealing their potential in light-triggered fluorescence modulation applications. This indicates the potential use of these compounds in photo-responsive materials and sensors (Otsuki & Narutaki, 2004).
Electronic and Computational Studies
- Electrochemical and Computational Insights : Complexes containing similar pyridine frameworks have been studied for their electrochemical properties. For example, cyclometalated diruthenium complexes bridged by pyridine derivatives have been analyzed, showcasing the utility of these compounds in understanding electronic structures and absorption spectra in a wide energy range, relevant in the field of materials science and electrochemistry (Yao et al., 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2O2/c1-20-10-4-2-8(3-5-10)12-13-11(21-19-12)6-9(7-18-13)14(15,16)17/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWCRGWSBNBMOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC3=C2N=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzyl 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate](/img/structure/B2957714.png)
![[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-methylphenyl)methanone](/img/structure/B2957716.png)
![3-(2-chlorobenzyl)-5-(2-chloro-6-fluorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2957717.png)



![N-(5-(4-chloro-3-(trifluoromethyl)benzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide](/img/structure/B2957723.png)
![N-(2-ethoxyphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2957724.png)
![2-Methylpropyl cyano{3-[4-(4-fluorophenyl)piperazin-1-yl]quinoxalin-2-yl}acetate](/img/structure/B2957725.png)
![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2957727.png)
![N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2957729.png)
![N-(3,4-dimethoxyphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2957732.png)

![4-bromo-1-{[1-(4-bromo-2-fluorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B2957737.png)